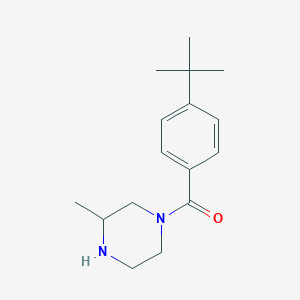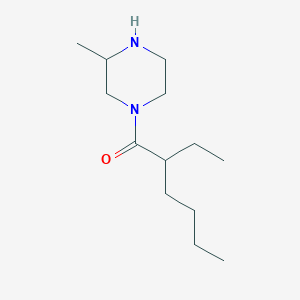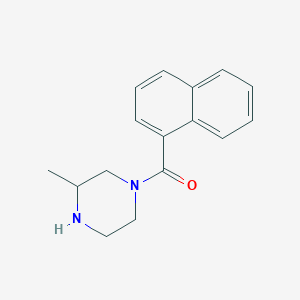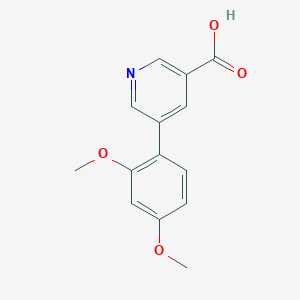
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate
概要
説明
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. The presence of a vinyl group and a tert-butyl ester makes this compound particularly interesting for various chemical transformations and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrrolidine derivative.
Vinylation: Introduction of the vinyl group can be achieved through various methods, such as Heck coupling or Wittig reaction.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate can undergo several types of reactions:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the vinyl group to an ethyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium hydride (NaH) for ester substitution.
Major Products
Epoxides: From oxidation of the vinyl group.
Ethyl derivatives: From reduction of the vinyl group.
Substituted esters: From nucleophilic substitution reactions.
科学的研究の応用
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers.
作用機序
The mechanism of action of (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate depends on its application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors.
Pathways Involved: Could be involved in pathways related to its functional groups, such as ester hydrolysis or vinyl group reactions.
類似化合物との比較
Similar Compounds
(S)-tert-Butyl 3-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a vinyl group.
(S)-tert-Butyl 3-phenylpyrrolidine-1-carboxylate: Contains a phenyl group instead of a vinyl group.
Uniqueness
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is unique due to the presence of the vinyl group, which offers distinct reactivity compared to its ethyl or phenyl analogs. This makes it valuable for specific synthetic applications where vinyl functionality is desired.
特性
IUPAC Name |
tert-butyl (3S)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)


![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)


